(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid
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Overview
Description
(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a phenylmethoxy group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of a Mannich reaction, where an amine, formaldehyde, and a carbonyl compound react to form a β-amino-carbonyl compound . This reaction is followed by further functional group modifications to introduce the phenylmethoxy group and the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to alcohols or amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-methoxyphenyl)butanoic acid
- 4-amino-3-(4-chlorophenyl)butanoic acid
- 4-amino-3-(4-nitrophenyl)butanoic acid
Uniqueness
(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C17H19NO3/c18-11-15(10-17(19)20)14-6-8-16(9-7-14)21-12-13-4-2-1-3-5-13/h1-9,15H,10-12,18H2,(H,19,20)/t15-/m1/s1 |
InChI Key |
HYUDKIQJSSDGPZ-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CC(=O)O)CN |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CN |
Origin of Product |
United States |
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